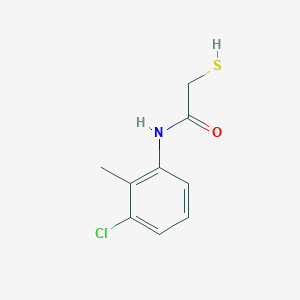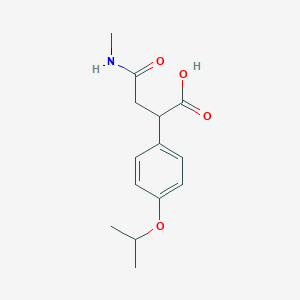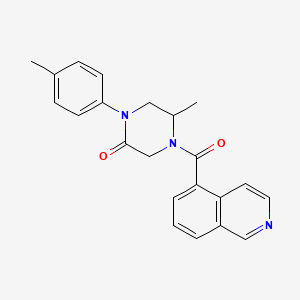
4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone and related compounds involves multiple steps, including the use of piperazine derivatives. These processes are meticulously designed to ensure the introduction of specific functional groups, leading to the desired chemical structure. For instance, one study details the synthesis of N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives, demonstrating the role of the piperazine moiety in binding affinity for certain receptors (Intagliata et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various methods, including X-ray crystallography and molecular modeling. These analyses provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, the structure and Hirshfeld surface analysis of related compounds have been reported, highlighting the importance of molecular geometry in receptor binding (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone undergoes various chemical reactions, contributing to its chemical versatility. These reactions include halocyclization, which involves the transformation of certain functional groups, leading to new chemical entities with potentially distinct biological activities (Zborovskii et al., 2011).
Applications De Recherche Scientifique
Antimicrobial Applications
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which included piperazine components, and found some of these compounds to possess good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Potential Antidepressant Drugs
A wide search program toward new, efficient, and fast-acting antidepressant drugs led to the preparation of compounds having an aryl(aryloxy)methyl moiety linked to piperazine, among other cycles. Some of these compounds showed high affinity values for serotonin (5-HT) transporter (SERT) and were evaluated for their potential as antidepressants (Orjales et al., 2003).
Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These compounds were synthesized in good yield, demonstrating an efficient method for producing such derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Fluorescent Ligands for Human 5-HT1A Receptors
Piperazine derivatives were synthesized as "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and were evaluated for their potential to visualize 5-HT(1A) receptors through fluorescence microscopy, indicating their potential application in receptor imaging (Lacivita et al., 2009).
Antipsychotic Potential of Cyclic Benzamides
Norman et al. (1994) investigated a series of novel cyclic amides as potential antipsychotic agents. These compounds, which included derivatives of piperazine, were evaluated for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, demonstrating their potential use in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman, Rigdon, Navas, & Cooper, 1994).
Propriétés
IUPAC Name |
4-(isoquinoline-5-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-8-18(9-7-15)25-13-16(2)24(14-21(25)26)22(27)20-5-3-4-17-12-23-11-10-19(17)20/h3-12,16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUDFUPDDFDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
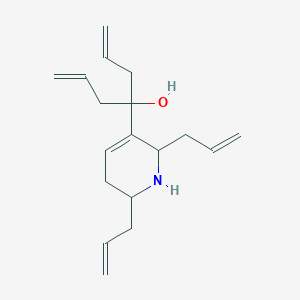

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
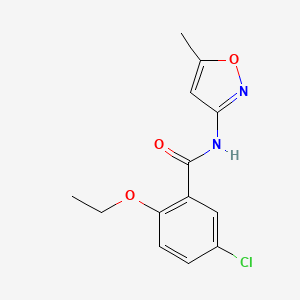
![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
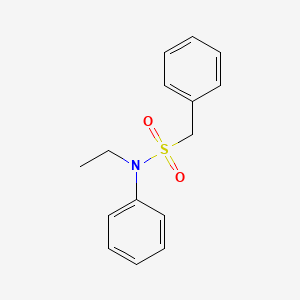
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
